molecular formula C12H15NO8 B1347039 2-Nitrophenyl b-D-glucopyranoside CAS No. 2816-24-2

2-Nitrophenyl b-D-glucopyranoside

Cat. No.: B1347039
CAS No.: 2816-24-2
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-RMPHRYRLSA-N
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Description

2-Nitrophenyl b-D-glucopyranoside is an organic compound with the molecular formula C12H15NO8. It is a white or light yellow crystalline powder that is soluble in water and some organic solvents. This compound is commonly used as a substrate in biochemical assays to detect the activity of beta-glucosidase enzymes .

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-glucosides .

Mode of Action

2-Nitrophenyl-beta-D-glucopyranoside acts as an artificial substrate for β-glucosidase . When the enzyme encounters this compound, it cleaves the glycosidic bond, resulting in the release of 2-nitrophenol and glucose . The action of two amino acids, Glu387 and Glu206, is essential in this process. Glu387 acts as the nucleophile of the reaction, while Glu206 acts as the general acid/base catalyst .

Biochemical Pathways

The action of 2-Nitrophenyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolic pathway. Specifically, it influences the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells .

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound may have good bioavailability.

Result of Action

The enzymatic action on 2-Nitrophenyl-beta-D-glucopyranoside results in the release of 2-nitrophenol and glucose . The glucose can be further metabolized for energy production, while 2-nitrophenol, a yellow chromogenic compound, can be detected and measured, making this compound useful in enzyme assays .

Action Environment

The action of 2-Nitrophenyl-beta-D-glucopyranoside is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the activity of β-glucosidase, and thus the efficacy of the compound, can be affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl beta-D-glucopyranoside plays a crucial role in biochemical reactions as an artificial substrate for beta-glucosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in 2-Nitrophenyl beta-D-glucopyranoside, resulting in the formation of 2-nitrophenol and glucose . The interaction between 2-Nitrophenyl beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an excellent tool for studying enzyme kinetics and activity. Additionally, 2-Nitrophenyl beta-D-glucopyranoside is used in colorimetric assays to determine protein stability and enzyme activity .

Cellular Effects

2-Nitrophenyl beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase. In cells expressing beta-glucosidase, the hydrolysis of 2-Nitrophenyl beta-D-glucopyranoside leads to the production of 2-nitrophenol and glucose, which can affect cellular metabolism and energy production . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interaction with beta-glucosidase and the subsequent release of glucose .

Molecular Mechanism

The molecular mechanism of 2-Nitrophenyl beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase. The enzyme binds to 2-Nitrophenyl beta-D-glucopyranoside and catalyzes the cleavage of the glycosidic bond, resulting in the formation of 2-nitrophenol and glucose . This reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the hydrolysis . The release of glucose from 2-Nitrophenyl beta-D-glucopyranoside can also influence gene expression and cellular metabolism by providing an additional source of energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrophenyl beta-D-glucopyranoside can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . In in vitro studies, the hydrolysis of 2-Nitrophenyl beta-D-glucopyranoside by beta-glucosidase can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function are primarily related to the sustained release of glucose and its impact on cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Nitrophenyl beta-D-glucopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, 2-Nitrophenyl beta-D-glucopyranoside may cause adverse effects, including disruptions in glucose metabolism and potential toxicity . Threshold effects observed in animal studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent .

Metabolic Pathways

2-Nitrophenyl beta-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound is hydrolyzed by beta-glucosidase to produce 2-nitrophenol and glucose . The released glucose can enter glycolysis or other metabolic pathways, contributing to cellular energy production and metabolic flux . The interaction between 2-Nitrophenyl beta-D-glucopyranoside and beta-glucosidase is essential for understanding the compound’s role in metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Nitrophenyl beta-D-glucopyranoside is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in water, allowing it to diffuse easily within the cellular environment . Transporters and binding proteins may facilitate the movement of 2-Nitrophenyl beta-D-glucopyranoside across cellular membranes, influencing its localization and accumulation . The distribution of 2-Nitrophenyl beta-D-glucopyranoside within cells is critical for its interaction with beta-glucosidase and subsequent hydrolysis .

Subcellular Localization

The subcellular localization of 2-Nitrophenyl beta-D-glucopyranoside is primarily determined by its interaction with beta-glucosidase. The enzyme is often localized in specific cellular compartments, such as the lysosome or cytoplasm, where it can hydrolyze 2-Nitrophenyl beta-D-glucopyranoside . Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring efficient hydrolysis and release of glucose . The subcellular localization of 2-Nitrophenyl beta-D-glucopyranoside is essential for its biochemical activity and impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrophenyl b-D-glucopyranoside can be synthesized through the reaction of 2-nitrophenol with beta-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Scientific Research Applications

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPCJHYPSUOFW-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300913
Record name 2-Nitrophenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2816-24-2
Record name 2-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2816-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenyl β-D-glucopyranoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.698
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 2-Nitrophenyl-beta-D-glucopyranoside used in the study on Thermus thermophilus?

A1: The study aimed to investigate the expression of DNA repair genes in Thermus thermophilus, an extremophile bacterium. The researchers developed a gene expression vector system utilizing the T. thermophilus beta-glucosidase gene (bgl) []. 2-Nitrophenyl-beta-D-glucopyranoside served as a substrate for the beta-glucosidase enzyme (Bgl). The enzyme activity, reflecting the expression level of the bgl gene, was measured by monitoring the hydrolysis of 2-Nitrophenyl-beta-D-glucopyranoside at 80°C []. This method allowed the researchers to quantify the expression levels of various DNA repair genes under different conditions.

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